molecular formula C28H29N3O3S B11125150 1-(4-Tert-butylphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125150
M. Wt: 487.6 g/mol
InChI Key: MMOCRIKKPVAPNB-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused tricyclic core structure. Key substituents include a 4-tert-butylphenyl group at position 1 and a 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic systems play a role.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H29N3O3S/c1-15(2)13-21-29-30-27(35-21)31-23(17-8-10-18(11-9-17)28(4,5)6)22-24(32)19-14-16(3)7-12-20(19)34-25(22)26(31)33/h7-12,14-15,23H,13H2,1-6H3

InChI Key

MMOCRIKKPVAPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazole ring: This step may involve the reaction of the intermediate with a thiadiazole precursor under specific conditions.

    Alkylation reactions:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl and thiadiazole rings. These variations influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Phenyl Substituent Thiadiazolyl Substituent Key Properties Biological Activity (Inferred/Reported)
Target Compound 4-Tert-butylphenyl 5-(2-methylpropyl) High lipophilicity (LogP ~4.2*), enhanced steric bulk. Potential antimicrobial/antiviral activity .
1-(4-Hydroxyphenyl)-...dione () 4-Hydroxyphenyl 5-isobutyl Increased polarity (LogP ~2.8*); hydroxyl group may hinder membrane permeability but improve solubility. Likely antimicrobial (via thiadiazole synergy) .
AV-C (1-(2-fluorophenyl)-...dione) () 2-Fluorophenyl 5-isopropyl Moderate lipophilicity (LogP ~3.5*); fluorine introduces electronegativity, potentially enhancing target binding. TRIF pathway agonist; antiviral (Zika, Dengue) .

*Predicted LogP values based on substituent contributions.

Key Findings:

Phenyl Substituent Effects :

  • 4-Tert-butylphenyl (Target): Maximizes lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic protein pockets.
  • 4-Hydroxyphenyl (): Polar hydroxyl group reduces LogP by ~1.4 units, likely limiting cellular uptake but improving aqueous solubility .
  • 2-Fluorophenyl (AV-C): Fluorine’s electron-withdrawing effect may stabilize charge-transfer interactions in biological targets .

5-isopropyl (AV-C): Smaller substituent may enhance binding flexibility in enzymatic active sites .

Biological Activity: The target compound’s thiadiazole core aligns with antimicrobial agents in , where similar heterocycles disrupt bacterial membranes or enzyme function . AV-C’s antiviral activity () suggests the chromeno-pyrrole-dione scaffold may broadly target host pathways (e.g., TRIF), with substituents modulating specificity .

Research Implications

  • Optimization Potential: Replacing the tert-butyl group with bioisosteres (e.g., trifluoromethyl) could balance lipophilicity and solubility.
  • Synergistic Effects: Hybridizing the target’s structure with poplar-derived phenylpropenoids () may enhance antioxidant or anti-inflammatory properties .
  • Mechanistic Studies : Molecular modeling (as in ) could elucidate how substituent-driven van der Waals interactions affect target binding .

Biological Activity

The compound 1-(4-Tert-butylphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of organic compounds that exhibit significant biological activities due to their unique structural features. This article reviews the biological activity associated with this compound, emphasizing its pharmacological potential based on existing research.

Structural Overview

The molecular structure of the compound includes:

  • A chromeno moiety which contributes to its aromaticity.
  • A thiadiazole ring known for its diverse biological activities.
  • A pyrrole unit that enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those similar to our compound of interest, possess notable antimicrobial properties. For instance:

  • Antifungal Activity : Compounds with the thiadiazole moiety have shown promising antifungal effects against pathogens such as Phytophthora infestans, with some derivatives exhibiting lower EC50 values than standard antifungal agents like Dimethomorph .
  • Antibacterial Activity : Studies have reported moderate antibacterial effects against various bacterial strains, including Xanthomonas oryzae and Xanthomonas campestris .

Anti-inflammatory and Analgesic Effects

Compounds containing thiadiazole rings have demonstrated anti-inflammatory properties. The presence of the pyrrole and chromeno structures may enhance these effects through modulation of inflammatory pathways. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been well-documented. Compounds similar to our target have exhibited cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation . The specific mechanisms often involve the modulation of signaling pathways associated with cancer progression.

Case Studies

  • Synthesis and Bioactivity Evaluation : A study synthesized novel 1,3,4-thiadiazole derivatives and evaluated their bioactivities. Some compounds displayed significant antifungal activity against P. infestans, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Thiadiazole Derivatives in Cancer Therapy : Another research effort focused on the anticancer properties of thiadiazole derivatives. The findings indicated that certain compounds could effectively target cancer cells while minimizing toxicity to normal cells .

Data Summary

The following table summarizes key findings related to the biological activities of compounds structurally related to our target compound:

Biological ActivityCompound TypeObserved EffectReference
Antifungal1,3,4-Thiadiazole DerivativesEC50 = 3.43 μg/ml
Antibacterial1,3,4-Thiadiazole DerivativesModerate activity against Xoo
Anti-inflammatoryThiadiazole and Pyrrole DerivativesInhibition of pro-inflammatory cytokines
AnticancerThiadiazole DerivativesInduction of apoptosis

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